
Lasofoxifene
Übersicht
Beschreibung
Lasofoxifen ist ein nicht-steroidaler selektiver Östrogenrezeptormodulator. Es wird unter dem Markennamen Fablyn vermarktet und wird hauptsächlich zur Vorbeugung und Behandlung von Osteoporose und Vaginalatrophie bei Frauen nach den Wechseljahren eingesetzt . Lasofoxifen hat auch vielversprechende Ergebnisse bei der Reduzierung der Häufigkeit von östrogenrezeptor-positiven Brustkrebserkrankungen gezeigt .
Vorbereitungsmethoden
Lasofoxifen kann durch eine Lewis-Säure-vermittelte Dreikomponentenkupplungsreaktion synthetisiert werden. Diese Reaktion beinhaltet 4-Pivaloyloxybenzaldehyd, Cinnamyltrimethylsilan und Anisol in Gegenwart von Hafniumtetrachlorid . Die Reaktion verläuft über eine Iodocarbocyclisierung und anschließende Eliminierung von Iodwasserstoff unter Bildung des Olefinanteils, gefolgt von der Wanderung der Doppelbindung, um Lasofoxifen zu erhalten . Industrielle Produktionsverfahren für Lasofoxifentartarat umfassen Verfahren zur Reinigung der Verbindung und zur Gewinnung ihrer kristallinen Form .
Analyse Chemischer Reaktionen
Lasofoxifen durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Lasofoxifen kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Lasofoxifen modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Lasofoxifenmolekül einführen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Lasofoxifene in Osteoporosis Treatment
Overview:
this compound has been extensively studied for its efficacy in preventing and treating osteoporosis in postmenopausal women. It is known to increase bone mineral density (BMD) and reduce the risk of fractures.
Clinical Findings:
- In phase III trials, this compound demonstrated significant improvements in BMD at the lumbar spine and hip compared to placebo, alongside reductions in bone turnover markers .
- The compound was shown to reduce the incidence of vertebral and nonvertebral fractures in women with postmenopausal osteoporosis .
Data Summary:
Study Type | Population | Key Findings |
---|---|---|
Phase III Trials | Postmenopausal women | Increased BMD, reduced fracture risk |
Preclinical Studies | Ovariectomized rats | Prevented bone loss, improved oral bioavailability |
This compound in Breast Cancer Treatment
Overview:
this compound is being investigated as a treatment for estrogen receptor-positive (ER+) breast cancer, particularly in cases resistant to traditional therapies such as aromatase inhibitors.
Clinical Trials:
- The ELAINE-1 and ELAINE-2 studies evaluated this compound's effectiveness against ESR1-mutated breast cancer. Results indicated this compound's ability to stabilize an antagonist conformation of the estrogen receptor, leading to significant tumor reduction .
- In a recent study, this compound was compared with fulvestrant in patients with endocrine-resistant metastatic breast cancer. Although not statistically significant, this compound showed a trend toward improved progression-free survival (PFS) and clinical benefit rates .
Data Summary:
Study Name | Population | Treatment Comparison | Key Findings |
---|---|---|---|
ELAINE-1 | ER+/HER2- metastatic breast cancer | This compound vs Fulvestrant | Encouraging antitumor activity |
ELAINE-2 | ESR1-mutated breast cancer | This compound + Abemaciclib vs Fulvestrant + Abemaciclib | >50% response rates, median PFS >12 months |
Safety Profile
This compound has been generally well tolerated in clinical studies, with common side effects including nausea, fatigue, and hot flashes. Serious adverse events have been minimal, indicating a favorable safety profile compared to other treatments .
Wirkmechanismus
Lasofoxifene exerts its effects by selectively binding to estrogen receptors alpha and beta with high affinity . It acts as an agonist on estrogen receptors in bone, reducing the production and lifespan of osteoclasts and stimulating osteoblast activity . In breast tissue, this compound acts as an antagonist, reducing the risk of estrogen receptor-positive breast cancer . The molecular targets and pathways involved include the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system and estrogen receptor-mediated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Lasofoxifen wird mit anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen und Raloxifen verglichen. Im Gegensatz zu Tamoxifen und Raloxifen hat Lasofoxifen eine höhere Affinität zu Östrogenrezeptoren und weist eine größere Potenz auf . Es hat auch eine verbesserte orale Bioverfügbarkeit im Vergleich zu diesen Verbindungen . Zu ähnlichen Verbindungen gehören Tamoxifen, Raloxifen und Nafoxidin .
Die einzigartigen Eigenschaften von Lasofoxifen, wie seine hohe Affinität zu Östrogenrezeptoren und die verbesserte Bioverfügbarkeit, machen es zu einer wertvollen Verbindung bei der Behandlung von Osteoporose und Brustkrebs .
Biologische Aktivität
Lasofoxifene is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen receptor-positive (ER+) breast cancer and its effects on bone health. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.
This compound selectively binds to estrogen receptors (ERs), stabilizing an antagonist conformation that inhibits estrogen-mediated signaling pathways. This mechanism is particularly effective against mutations in the ER, such as the ESR1 mutation, which is commonly associated with endocrine resistance in breast cancer. The compound's ability to modulate ER activity allows it to exert both anti-tumor effects and beneficial impacts on bone density.
Clinical Trials Overview
This compound has been evaluated in several clinical trials, notably the ELAINE-1 and ELAINE-2 studies, which focused on patients with ESR1-mutated ER+/HER2- metastatic breast cancer. The results from these trials demonstrate this compound's potential as a viable treatment option.
Study | Treatment | Median PFS | Overall Response Rate | Clinical Benefit Rate |
---|---|---|---|---|
ELAINE-1 | This compound 5 mg daily | 5.6 months | 13.2% | 36.5% |
ELAINE-2 | This compound + Abemaciclib | 13 months | 56% | >65% |
Fulvestrant | Fulvestrant 500 mg IM | 3.7 months | 2.9% | 21.6% |
Comparative Studies
In a comparative analysis with fulvestrant, this compound demonstrated superior efficacy in terms of progression-free survival (PFS) and overall response rates, although statistical significance was not always achieved. For instance, in the ELAINE-1 trial, this compound showed a median PFS of 5.6 months compared to 3.7 months for fulvestrant (P = 0.138) .
Case Study: PEARL Trial
The PEARL trial assessed the impact of this compound on breast cancer incidence among postmenopausal women with osteoporosis. The findings were significant:
- Total Breast Cancer Risk Reduction : 79% (hazard ratio = 0.21)
- ER+ Invasive Breast Cancer Risk Reduction : 83% (hazard ratio = 0.17)
These results underscore this compound's dual role in both cancer prevention and treatment .
Pharmacokinetics and Safety Profile
This compound exhibits high bioavailability and a long half-life, which contributes to its effectiveness as a therapeutic agent. The safety profile is generally favorable, with common adverse effects including nausea, fatigue, and arthralgia .
Eigenschaften
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXESHMAMLJKROZ-IAPPQJPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171037 | |
Record name | Lasofoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity. | |
Record name | Lasofoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06202 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
180916-16-9 | |
Record name | Lasofoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasofoxifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasofoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06202 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lasofoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASOFOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.